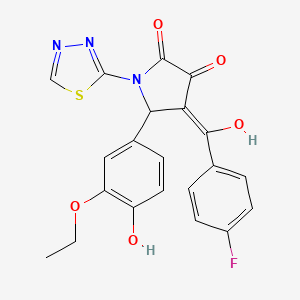

![molecular formula C17H23N5O B6512861 4-cyclopropyl-1-methyl-3-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1797588-95-4](/img/structure/B6512861.png)

4-cyclopropyl-1-methyl-3-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments, facilitated by palladium catalysts. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents.

Role of F6246-4073:- Its stability, ease of preparation, and compatibility with various functional groups contribute to its widespread use .

Antiviral and Antimicrobial Agents

Overview: The search for novel antiviral and antimicrobial compounds is crucial in combating infectious diseases. F6246-4073 has shown promise in this area.

Role of F6246-4073:- Researchers have synthesized derivatives of F6246-4073, exploring their potential as antiviral and antimicrobial agents .

Pharmacological Activities

Overview: F6246-4073 exhibits diverse pharmacological activities, making it an interesting candidate for drug development.

Specific Activities:Pyrazolo[3,4-d]pyrimidine Derivatives

Overview: Pyrazolo[3,4-d]pyrimidine compounds have attracted attention due to their diverse biological activities.

Role of F6246-4073:Imidazole-Containing Compounds

Overview: Imidazole derivatives often exhibit interesting biological properties.

Role of F6246-4073:Mecanismo De Acción

Safety and Hazards

The safety and hazards of a compound depend on its structure and biological activity. For example, some 1,2,4-triazole derivatives showed a promising cytotoxic activity against certain cancer cell lines . The safety of these compounds was also evaluated on a normal cell line and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Propiedades

IUPAC Name |

4-cyclopropyl-2-methyl-5-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-20-17(23)22(15-4-5-15)16(19-20)14-6-9-21(10-7-14)12-13-3-2-8-18-11-13/h2-3,8,11,14-15H,4-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQSTAVPOISPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CN=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512790.png)

![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512797.png)

![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512805.png)

![1-(4-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6512811.png)

![1-(2,5-dimethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512821.png)

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6512827.png)

![N-[(2-chlorophenyl)methyl]-3-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B6512828.png)

![N-(2,6-dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6512838.png)

![2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6512847.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6512854.png)

methyl}benzamide](/img/structure/B6512874.png)

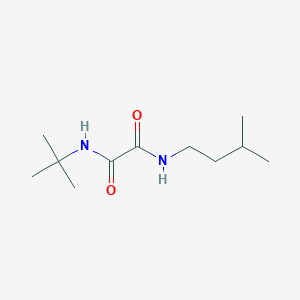

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-dimethylbutan-1-one](/img/structure/B6512877.png)